Pituitary Adenylate Cyclase Activating Polypeptide 38
Description
Pituitary Adenylate Cyclase Activating Polypeptide 38 is a neuropeptide composed of 38 amino acids. It belongs to the vasoactive intestinal polypeptide/glucagon/secretin family and is known for its high homology to vasoactive intestinal peptide . This compound plays a significant role in various physiological functions, including neuroprotection, vasodilation, and hormone secretion .
Properties
CAS No. |
137061-48-4 |
|---|---|
Molecular Formula |
C199H322N60O53S |
Molecular Weight |
4435 g/mol |
IUPAC Name |
(3S)-4-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C199H322N60O53S/c1-18-107(12)160(255-154(273)97-224-169(285)144(92-155(274)275)248-190(306)146(98-260)252-166(282)122(207)90-117-94-218-101-225-117)195(311)250-142(85-112-39-20-19-21-40-112)188(304)259-161(111(16)263)196(312)251-145(93-156(276)277)187(303)254-148(100-262)191(307)246-141(89-116-57-65-121(267)66-58-116)185(301)253-147(99-261)189(305)237-131(49-37-80-220-198(214)215)177(293)244-139(87-114-53-61-119(265)62-54-114)183(299)236-130(48-36-79-219-197(212)213)174(290)232-125(43-24-31-74-202)171(287)239-134(68-70-150(209)269)179(295)240-135(71-82-313-17)170(286)227-110(15)165(281)256-157(104(6)7)192(308)241-128(46-27-34-77-205)173(289)233-127(45-26-33-76-204)175(291)245-140(88-115-55-63-120(266)64-56-115)184(300)243-137(84-103(4)5)181(297)228-108(13)163(279)226-109(14)164(280)257-158(105(8)9)194(310)249-136(83-102(2)3)168(284)223-95-152(271)229-124(42-23-30-73-201)167(283)222-96-153(272)230-138(86-113-51-59-118(264)60-52-113)182(298)235-126(44-25-32-75-203)172(288)238-133(67-69-149(208)268)178(294)234-132(50-38-81-221-199(216)217)180(296)258-159(106(10)11)193(309)242-129(47-28-35-78-206)176(292)247-143(91-151(210)270)186(302)231-123(162(211)278)41-22-29-72-200/h19-21,39-40,51-66,94,101-111,122-148,157-161,260-267H,18,22-38,41-50,67-93,95-100,200-207H2,1-17H3,(H2,208,268)(H2,209,269)(H2,210,270)(H2,211,278)(H,218,225)(H,222,283)(H,223,284)(H,224,285)(H,226,279)(H,227,286)(H,228,297)(H,229,271)(H,230,272)(H,231,302)(H,232,290)(H,233,289)(H,234,294)(H,235,298)(H,236,299)(H,237,305)(H,238,288)(H,239,287)(H,240,295)(H,241,308)(H,242,309)(H,243,300)(H,244,293)(H,245,291)(H,246,307)(H,247,292)(H,248,306)(H,249,310)(H,250,311)(H,251,312)(H,252,282)(H,253,301)(H,254,303)(H,255,273)(H,256,281)(H,257,280)(H,258,296)(H,259,304)(H,274,275)(H,276,277)(H4,212,213,219)(H4,214,215,220)(H4,216,217,221)/t107-,108-,109-,110-,111+,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,157-,158-,159-,160-,161-/m0/s1 |
InChI Key |
SIOKKMOWMDCVKB-RGBLINGASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CN=CN6)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC6=CN=CN6)N |
sequence |
One Letter Code: HSDGIFTDSYSRYRKQMAVKKYLAAVLGKRYKQRVKNK-NH2 |
Synonyms |
Pituitary Adenylate Cyclase Activating Polypeptide 38 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Pituitary Adenylate Cyclase Activating Polypeptide 38 can be synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The synthesis requires specific reaction conditions, including the use of coupling reagents like N,N’-diisopropylcarbodiimide and activators such as 1-hydroxybenzotriazole .
Industrial Production Methods: Industrial production of this compound typically involves large-scale solid-phase peptide synthesis. This method is advantageous due to its efficiency and ability to produce high-purity peptides . The process is automated, allowing for the rapid and consistent production of the compound .
Chemical Reactions Analysis
Types of Reactions: Pituitary Adenylate Cyclase Activating Polypeptide 38 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like thiols and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .
Scientific Research Applications
Pituitary Adenylate Cyclase Activating Polypeptide 38 has a wide range of scientific research applications:
Mechanism of Action
Pituitary Adenylate Cyclase Activating Polypeptide 38 exerts its effects through the activation of specific G-protein coupled receptors, including PAC1, VPAC1, and VPAC2 receptors . Upon binding to these receptors, the compound activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate levels . This activation triggers various downstream signaling pathways, resulting in physiological effects such as vasodilation, hormone secretion, and neuroprotection .
Comparison with Similar Compounds
Vasoactive Intestinal Peptide: Shares high homology with Pituitary Adenylate Cyclase Activating Polypeptide 38 and has similar physiological functions.
Glucagon: Another member of the same peptide family, involved in glucose metabolism.
Secretin: Plays a role in regulating water homeostasis and enzyme secretion in the pancreas.
Uniqueness: this compound is unique due to its specific receptor interactions and its broad range of physiological effects, particularly in neuroprotection and vasodilation .
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